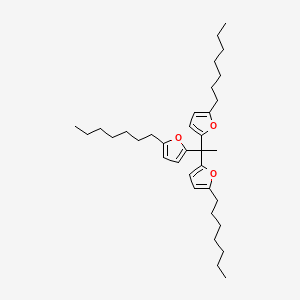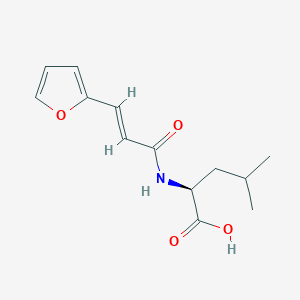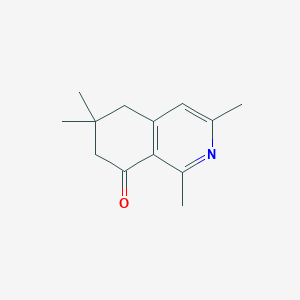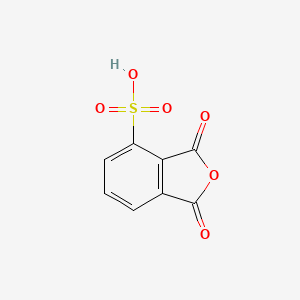
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethylamino and dimethyl groups. It is of interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethylquinoline-5,8-dione, which is then reacted with 2-(diethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Aplicaciones Científicas De Investigación
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby affecting their function. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar in structure but differs in the core aromatic system.
2-(Ethylamino)ethanol: Shares the diethylaminoethyl group but lacks the quinoline core.
N-Ethyldiethanolamine: Contains the diethylaminoethyl group but with different functional groups attached.
Uniqueness
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is unique due to its specific quinoline core structure combined with diethylamino and dimethyl substitutions. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
52824-11-0 |
|---|---|
Fórmula molecular |
C17H23N3O2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
6-[2-(diethylamino)ethylamino]-2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)8-7-18-13-10-14(21)16-15(17(13)22)11(3)9-12(4)19-16/h9-10,18H,5-8H2,1-4H3 |
Clave InChI |
OAQWARLDEVXELQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=CC(=O)C2=C(C1=O)C(=CC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


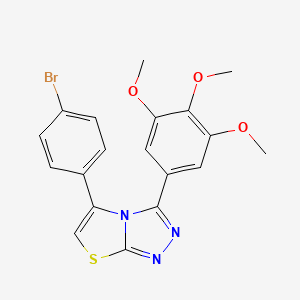
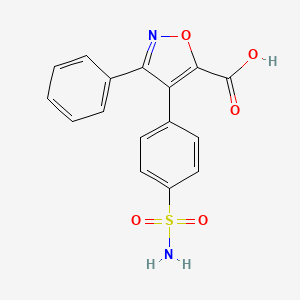
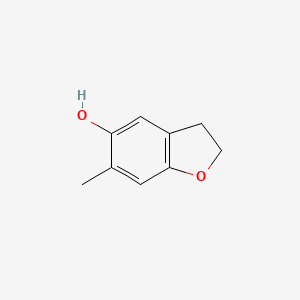
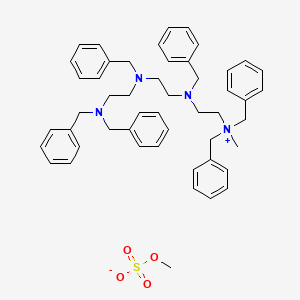
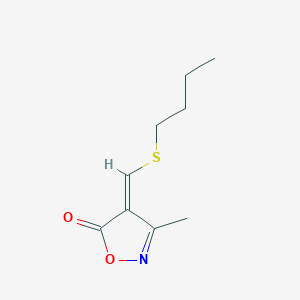
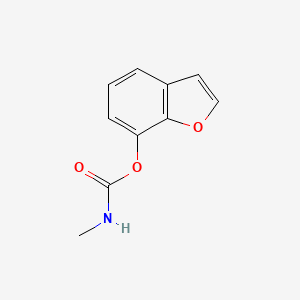
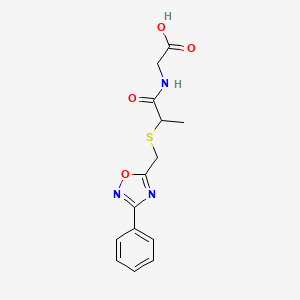
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
